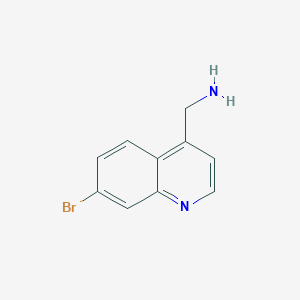

(7-Bromoquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(7-bromoquinolin-4-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 |

InChI Key |

VGSRLCWKKQRMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)CN |

Origin of Product |

United States |

The Significance of the Quinoline Scaffold in Contemporary Chemical Research

The quinoline (B57606) scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal and synthetic chemistry. nih.govnih.gov Its versatile nature has made it a "privileged scaffold," meaning it frequently appears in bioactive compounds and natural products. researchgate.net This prevalence is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) being a well-known antimalarial agent. rsc.org In modern research, the applications of quinoline-based compounds have expanded significantly. They are investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and even antimycobacterial agents. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the molecule's properties, enhancing its efficacy and specificity for particular targets. researchgate.net This adaptability ensures that the quinoline scaffold remains a central focus in the development of novel therapeutic agents and functional materials. researchgate.net

The Context of Brominated Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

The introduction of a bromine atom to the quinoline (B57606) scaffold, creating brominated quinoline derivatives, further enhances the chemical diversity and potential utility of this class of compounds. Halogenation, and specifically bromination, can significantly alter a molecule's physicochemical properties, such as lipophilicity, which can in turn improve its membrane permeability and bioavailability. researchgate.net

From a synthetic chemistry perspective, the bromine atom serves as a versatile handle for further molecular modifications. It can be readily used in various cross-coupling reactions, such as Suzuki, Ullmann, and Negishi reactions, to introduce new functional groups and build more complex molecular architectures. nih.gov This synthetic flexibility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

In medicinal chemistry, brominated quinolines have shown promise in several therapeutic areas. For instance, some brominated quinoline derivatives have demonstrated potent cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net The position of the bromine atom on the quinoline ring can influence the compound's biological activity. nuph.edu.ua For example, research on 7-substituted 4-aminoquinolines has been driven by the need for new antimalarial agents. nih.gov The synthesis of the key intermediate, 7-bromo-4-chloroquinoline (B1278252), is a critical step in producing a variety of these derivatives. nih.gov

The Role of Aminomethyl Quinoline Architectures As Research Scaffolds and Probes

Strategies for Regioselective Bromination and Quinoline Core Formation

Synthesis of 7-Bromoquinoline (B152726) Intermediates (e.g., 7-Bromoquinolin-4-ol, 7-Bromo-4-chloroquinoline)

The synthesis of key intermediates such as 7-bromoquinolin-4-ol and 7-bromo-4-chloroquinoline is fundamental for the subsequent introduction of the methanamine group. nih.govnih.gov

One common approach to 7-bromo-4-chloroquinoline (7a) begins with the condensation of 3-bromoaniline (B18343) with diethyl malonate, followed by a cyclization reaction to form the corresponding quinolin-4-ol. nih.gov This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield 7-bromo-4-chloroquinoline. nih.gov A notable challenge in this sequence is the potential formation of regioisomers. For instance, the cyclization step can produce a mixture of 7-bromo and 5-bromo isomers, which may require careful separation. nih.gov

An alternative route involves the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate to produce an enamine. nih.gov Subsequent microwave-accelerated cyclization yields a mixture of 7-bromoquinolin-4-ol (6a) and 5-bromoquinolin-4-ol (B1343798) (6b). nih.gov Chlorination of this mixture with POCl₃ allows for the chromatographic separation of the desired 7-bromo-4-chloroquinoline (7a) from its 5-bromo isomer (7b). nih.gov

| Starting Material | Reagents | Product | Notes |

| 3-Bromoaniline | Diethyl malonate, then Dowtherm A | 7-Bromoquinolin-4-ol | High-temperature cyclization. |

| 3-Bromoaniline | Meldrum's acid, trimethyl orthoformate | 7-Bromoquinolin-4-ol (mixture with 5-bromo isomer) | Microwave-assisted cyclization. |

| 7-Bromoquinolin-4-ol | POCl₃ | 7-Bromo-4-chloroquinoline | Standard chlorination procedure. |

Regiocontrol in Halogenation and Annulation Reactions

Achieving regiocontrol during the bromination of the quinoline core is paramount. Direct bromination of quinoline itself can be challenging and often leads to a mixture of products or the formation of an N-bromine complex. gelisim.edu.tr Therefore, synthetic strategies often rely on the use of substituted anilines where the bromine is already in the desired position, guiding the annulation reaction to form the 7-bromoquinoline core.

The Gould-Jacobs and Conrad-Limpach reactions are classical methods for quinoline synthesis that can be adapted for this purpose, starting from 3-bromoaniline. mdpi.com More contemporary methods, such as the Doebner-von Miller reaction, can also be employed, though they may suffer from lower yields with electron-deficient anilines. nih.govacs.org The choice of the annulation strategy depends on the desired substitution pattern and the availability of starting materials.

Studies on the bromination of substituted quinolines have shown that the position of existing substituents heavily influences the regioselectivity of the reaction. For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the reaction conditions. researchgate.netresearchgate.netresearchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to undergo regioselective bromination at the C-5 position. acgpubs.org These findings underscore the importance of substrate control in achieving the desired 7-bromo substitution pattern.

Synthetic Routes for Incorporating the Methanamine Moiety at the C4-Position

Once the 7-bromoquinoline core is established, the next critical step is the introduction of the methanamine group at the C4-position. This is typically accomplished through nucleophilic substitution or reductive amination.

Nucleophilic Amination Strategies from Haloquinolines

A prevalent method for introducing an amino group at the C4-position is through the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline, most commonly 7-bromo-4-chloroquinoline. nih.govnih.gov The chlorine atom at the C4-position is significantly more reactive towards nucleophiles than the bromine atom at the C7-position, allowing for selective displacement.

This reaction is typically carried out by treating 7-bromo-4-chloroquinoline with a suitable amine nucleophile. nih.govnih.gov For the synthesis of this compound, this would involve a reaction with a protected form of methanamine, followed by deprotection. Alternatively, a two-step approach can be used, starting with the introduction of a cyano group via nucleophilic substitution with a cyanide salt, followed by reduction to the primary amine.

The synthesis of various 4-aminoquinoline (B48711) derivatives has been extensively reported, highlighting the versatility of this approach. nih.govnih.gov For example, reacting 4,7-dichloroquinoline with various amines under thermal conditions yields the corresponding 4-amino-7-chloroquinolines. nih.gov This principle is directly applicable to the synthesis of this compound from 7-bromo-4-chloroquinoline.

| Substrate | Nucleophile | Conditions | Product |

| 7-Bromo-4-chloroquinoline | 1,3-Propanediamine | Heat | N-(7-bromoquinolin-4-yl)propane-1,3-diamine nih.gov |

| 7-Substituted-4-chloroquinoline | Butylamine | 120-130 °C | Butyl-(7-substituted-quinolin-4-yl)-amine nih.gov |

| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | 120-130 °C | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine nih.gov |

Reductive Amination Approaches for Quinoline-Based Methanamines

Reductive amination offers an alternative pathway to quinoline-based methanamines. youtube.com This method typically involves the reaction of a quinoline-4-carboxaldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this would entail the reaction of 7-bromoquinoline-4-carboxaldehyde with ammonia (B1221849) or a protected ammonia equivalent, followed by reduction.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.com The choice of reducing agent can be crucial to avoid the reduction of the quinoline ring or the bromo substituent. Phenylsilane, catalyzed by dibutyltin (B87310) dichloride, has also been reported as an effective system for the direct reductive amination of aldehydes. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the synthesis and further functionalization of the this compound scaffold.

Palladium-catalyzed reactions are particularly prominent in this context. beilstein-journals.org For instance, the C-N bond formation between a haloquinoline and an amine can be facilitated by a palladium catalyst, often in the presence of a suitable ligand and base. beilstein-journals.org This approach can be an alternative to the direct SNAr reaction, sometimes offering milder reaction conditions and broader substrate scope.

The bromine atom at the C7-position of this compound is a versatile handle for further diversification through cross-coupling reactions. The Suzuki coupling, which involves the reaction of the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst, is a widely used method for forming new carbon-carbon bonds. dntb.gov.uaresearchgate.netmdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C7-position, enabling the synthesis of a diverse library of analogues.

The choice of catalyst, ligand, and reaction conditions is critical for the success of these cross-coupling reactions. nih.gov For example, the use of ligands such as Xantphos can be crucial for achieving high yields in palladium-catalyzed C-N and C-O bond formations. beilstein-journals.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product |

| C-N Coupling | N-protected 4-bromo-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | N-protected 4-benzamido-7-azaindole beilstein-journals.org |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted thiophene-imine derivative researchgate.netmdpi.com |

Emerging and Green Chemistry Protocols for Quinoline Derivative Synthesis

The synthesis of quinoline and its derivatives, foundational structures in medicinal chemistry, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. tandfonline.comacs.org In response to these drawbacks, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic protocols. tandfonline.comresearchgate.net These emerging methodologies focus on reducing reaction times, minimizing energy consumption, using safer solvents, and employing recyclable catalysts, all of which are pertinent to the synthesis of complex quinolines like the precursors to this compound. researchgate.netbenthamdirect.com

Key advancements in this area include the use of alternative energy sources like microwave irradiation and ultrasound, the implementation of solvent-free reaction conditions, and the development of novel catalytic systems, including nanocatalysts and metal-free catalysts. tandfonline.comacs.orgrsc.org These green approaches not only offer environmental and economic benefits but also frequently result in improved yields and simplified purification processes. rsc.orgresearchgate.net

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis has become a powerful tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. benthamdirect.comnih.govingentaconnect.com This technique has been successfully applied to several classical quinoline syntheses, including the Skraup, and Friedländer reactions. nih.govijpsjournal.com For instance, the cyclization step to form the quinoline core, a crucial stage in synthesizing the precursor 7-bromo-4-chloroquinoline, can be accelerated using microwave heating. nih.gov In one study, the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate followed by a microwave-accelerated cyclization produced the necessary quinolone intermediate. nih.gov

Interactive Table 1: Comparison of Microwave-Assisted vs. Conventional Quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | H₂SO₄, As₂O₅ | Conventional | 4 hours | 55% | nih.gov |

| Skraup synthesis of 7-amino-8-methylquinoline | H₂SO₄, As₂O₅ | Microwave | 30 minutes | 52% | nih.gov |

| Knoevenagel condensation | L-proline | Conventional | 5-8 hours | 75-85% | benthamdirect.com |

| Knoevenagel condensation | L-proline | Microwave | 5-10 minutes | 85-95% | benthamdirect.com |

| Friedländer Cyclization | Silica-propylsulfonic acid | Solvent-free | - | High | researchgate.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. rsc.orgnih.gov This energy-efficient method has been successfully used for the synthesis of various quinoline derivatives, often in greener solvents like water or under solvent-free conditions. rsc.orgnih.gov

Studies have shown that ultrasound-assisted synthesis can lead to outstanding benefits in terms of reaction time, energy consumption, and yields. rsc.org For example, a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation produced 2-substituted quinolines in good yields. nih.gov The synthesis of hybrid quinoline-imidazole and quinoline-sulfonamide compounds has also been achieved with dramatically reduced reaction times and higher yields compared to conventional heating. nih.govrsc.org

Solvent-Free and Novel Catalytic Protocols

Eliminating volatile and hazardous organic solvents is a primary goal of green chemistry. jocpr.com Solvent-free, or neat, reaction conditions often lead to easier product separation, reduced waste, and lower costs. researchgate.net Many quinoline synthesis protocols have been adapted to be performed without a solvent, frequently in conjunction with microwave irradiation or specialized catalysts. researchgate.netnih.govresearchgate.net

The development of novel catalysts is central to modern green synthesis. researchgate.net Nanocatalysts, for example, offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. acs.orgnih.gov They are often recyclable, adding to the sustainability of the process. nih.gov Fe₃O₄ nanoparticles have been employed for quinoline synthesis in water, and the catalyst could be recovered and reused multiple times without a significant loss of activity. nih.gov

Metal-free catalysts, such as Brønsted acids, iodine, and formic acid, are also gaining prominence. rsc.orgijpsjournal.comnih.gov A metal-free heterogeneous catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H, demonstrated exceptional performance in the Friedländer synthesis of quinoline under solvent-free conditions. nih.gov Catalyst-free methods, relying on the inherent reactivity of the substrates under specific conditions like high temperature or microwave irradiation, represent the ultimate green approach by simplifying the reaction setup and purification. researchgate.netjocpr.com

Interactive Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Fe₃O₄ Nanoparticles | Friedländer-type | Water, Reflux | Recyclable (5 times), High yields (88-96%) | nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Annulation | 100 °C, Solvent-free | Metal-free, High efficiency | nih.gov |

| SnCl₂·2H₂O | 3-Component Reaction | Water, Ultrasound | Use of green solvent, Good yields | nih.gov |

| Formic Acid | General Quinoline Synthesis | - | Environmentally friendly, Milder conditions | ijpsjournal.com |

| None (Catalyst-Free) | From Imines and Styrene | Solvent-free | Eco-friendly, Operational simplicity | jocpr.com |

These emerging protocols underscore a significant shift towards more sustainable practices in the synthesis of quinoline derivatives. The application of such methods to the production of precursors for this compound could offer pathways with higher efficiency, lower environmental impact, and greater economic viability.

Reactivity Profiles of the C7-Bromo Substituent in Nucleophilic Substitution and Cross-Coupling Reactions

The C7-bromo substituent on the quinoline ring is a key handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is analogous to that of a typical aryl bromide, making it amenable to well-established palladium-catalyzed cross-coupling methodologies. iust.ac.irresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the C7-bromo group is generally challenging under standard conditions, as the benzene (B151609) ring of quinoline is not sufficiently electron-deficient. iust.ac.ir However, the reactivity can be significantly enhanced by the introduction of strong electron-withdrawing groups, such as a nitro group, onto the quinoline scaffold. nih.gov For instance, the presence of a nitro group can activate an adjacent bromo substituent towards SNAr reactions with nucleophiles like piperazine (B1678402) or morpholine. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of the C7-bromo position. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

Common cross-coupling reactions applicable to the C7-bromoquinoline core include:

Suzuki-Miyaura Coupling: This reaction uses an organoboron reagent (boronic acid or ester) as the nucleophile to form a new C-C bond. It is known for its mild reaction conditions and the commercial availability of a vast library of boronic acids. youtube.com

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It has become a cornerstone in medicinal chemistry for synthesizing arylamines. nih.govyoutube.com

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, yielding an arylalkyne. youtube.com

Stille Coupling: This reaction utilizes an organostannane reagent as the coupling partner for C-C bond formation. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations. The table below summarizes typical conditions for various palladium-catalyzed cross-coupling reactions on aryl bromides, which are applicable to this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table is interactive. You can sort and filter the data.

| Coupling Reaction | Nucleophile | Catalyst/Ligand | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Aryl-Aryl, Aryl-Vinyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, K₃PO₄ | Aryl-Amine |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | Aryl-Alkyne |

Chemical Derivatizations and Transformations Involving the C4-Methanamine Functional Group

The C4-methanamine group is a primary amine, making it a potent nucleophile and a site for numerous chemical modifications. Its reactivity allows for the construction of more complex molecules through the formation of amides, sulfonamides, ureas, and secondary or tertiary amines.

Acylation and Sulfonylation: The primary amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Reductive Amination: The methanamine can undergo reductive amination with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas. These functional groups are excellent hydrogen bond donors and acceptors, often contributing to target binding affinity.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, indirect methods such as the Gabriel synthesis or reductive amination are often preferred.

Table 2: Common Derivatizations of the C4-Methanamine Group This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | R-COCl or (RCO)₂O | Amide (-NH-CO-R) |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-NH-SO₂-R) |

| Reductive Amination | RCHO / NaBH(OAc)₃ | Secondary Amine (-NH-CH₂-R) |

| Urea Formation | R-N=C=O | Urea (-NH-CO-NH-R) |

Intramolecular and Intermolecular Cyclization Reactions of Derived Structures

The dual functionality of this compound derivatives, created by transformations at both the C7 and C4 positions, provides a rich platform for designing novel cyclization reactions. These reactions can lead to the formation of complex, fused polycyclic systems.

Intramolecular Cyclization: By introducing a suitable functional group at the C7-position via cross-coupling, subsequent intramolecular cyclization involving the C4-methanamine can be achieved. For example, a Suzuki coupling to introduce an ortho-formylphenyl group at C7 would generate a precursor that could undergo an intramolecular Pictet-Spengler-type reaction or reductive amination, leading to a new fused heterocyclic ring system. Similarly, rhodium-catalyzed intramolecular C-H bond functionalization processes have been used to prepare complex bicyclic pyridines and tricyclic quinolines from appropriately tethered substrates. nih.gov

Intermolecular Cyclization: Derivatives of this compound can also participate in intermolecular cyclization reactions. For instance, the C4-methanamine can act as a dinucleophile in condensation reactions with diketones or other bifunctional electrophiles to construct new heterocyclic rings. Many strategies exist for the synthesis of quinoline derivatives through the cyclization of acyclic substrates, such as the reaction of 2-aminobenzaldehydes with ketones in a [4+2] cycloaddition. acs.org These principles can be applied to build upon the core quinoline structure. Electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for creating substituted quinolines, highlighting how precursors with appropriate functionality can be designed to cyclize into the desired heterocyclic core. nih.gov

Table 3: Examples of Cyclization Strategies for Quinoline Synthesis This table is interactive. You can sort and filter the data.

| Cyclization Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Intramolecular C-H Functionalization | Tethered Pyridines/Quinolines | Rhodium Catalyst | Multicyclic Pyridines/Quinolines | nih.gov |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂ | 3-Halogenated Quinolines | nih.gov |

| [4+2] Cycloaddition | 2-Aminobenzaldehydes, Ketones | O₂/DMSO (metal-free) | Indenoquinolinones, 2-Substituted Quinolines | acs.org |

Redox Chemistry and Further Functionalization of Related Quinone Derivatives

Redox Chemistry: The quinoline ring system can be oxidized to form quinoline-quinones, which are redox-active molecules capable of participating in electron transfer processes. nih.gov The oxidation typically targets the more electron-rich benzene portion of the scaffold, potentially yielding a 7,8-dione or a 5,8-dione, depending on the substituents and reaction conditions. The redox potential of these quinones is influenced by the nature and position of substituents on the ring. nih.gov These quinone derivatives can undergo redox cycling, where they are reduced to semiquinone radicals or hydroquinones and then re-oxidized, a process of significant biological relevance. nih.govnih.gov The study of the electrochemical behavior of quinone derivatives is crucial for applications such as aqueous redox flow batteries. researchgate.net

Further Functionalization of Quinone Derivatives: Once formed, the quinoline-quinone core presents new opportunities for functionalization. Traditional methods often fail on quinones due to their unique electronic properties. acs.orgnih.gov However, modern synthetic methods have enabled the direct C-H functionalization of quinones. A notable example is the silver-catalyzed, persulfate-mediated reaction of quinones with boronic acids, which allows for the direct arylation or alkylation of the quinone ring. organic-chemistry.orgnih.gov This reaction is thought to proceed through a radical mechanism. nih.govresearchgate.net This approach avoids the need for pre-halogenation and subsequent cross-coupling, offering a more atom-economical route to highly substituted quinone derivatives. nih.gov These functionalization reactions provide access to a wide range of complex quinoid structures that are otherwise difficult to synthesize. acs.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 7 Bromoquinolin 4 Yl Methanamine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (7-bromoquinolin-4-yl)methanamine by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

One-dimensional (1D) ¹H NMR spectra reveal the number of distinct proton types, their chemical shifts (indicating their electronic environment), and their splitting patterns (J-coupling), which elucidates the connectivity of neighboring protons. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the ring current. The methylene (B1212753) (-CH₂) protons of the methanamine group are expected to appear as a singlet or a finely split multiplet in the upfield region, while the amine (-NH₂) protons present a broad singlet that can exchange with D₂O.

¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the quinoline ring resonate at lower fields (δ 120-150 ppm), while the methylene carbon appears at a significantly higher field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment. COSY experiments identify proton-proton couplings, mapping the connectivity within the spin systems of the quinoline ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard quinoline chemical shifts and substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H2 | ~8.8 | C2: ~150.0 |

| H3 | ~7.6 | C3: ~122.0 |

| CH₂ (methanamine) | ~4.0 | C4: ~145.0 |

| H5 | ~8.1 | C4a: ~148.0 |

| H6 | ~7.8 | C5: ~128.0 |

| --- | --- | C6: ~127.0 |

| H8 | ~8.4 | C7: ~123.0 |

| NH₂ (methanamine) | Broad singlet | C8: ~129.0 |

| --- | --- | C8a: ~147.0 |

Mass Spectrometry for Molecular Identity and Purity Assessment (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition and assessing the purity of this compound. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. nih.gov

For this compound (C₁₀H₉BrN₂), the expected exact mass can be calculated with high precision. In the mass spectrum, the molecule is typically observed as its protonated form, [M+H]⁺. A key confirmatory feature is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by approximately 2 m/z units and have nearly identical intensities, providing a clear signature for a monobrominated compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₀⁷⁹BrN₂⁺ | 237.0025 |

The ability of HRMS to provide such precise mass measurements ensures confident identification and distinguishes the target compound from potential impurities or isomers. researchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. nih.gov The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (-NH₂) group is identified by a pair of medium-to-weak stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretches. The C-H stretching vibrations of the aromatic quinoline ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group appear just below 3000 cm⁻¹.

The quinoline ring itself gives rise to a series of characteristic skeletal vibrations. The C=C and C=N double bond stretching vibrations within the aromatic system typically produce several sharp peaks in the 1600-1450 cm⁻¹ region. The C-Br stretch, involving a heavier atom, is found at a much lower frequency, typically in the 500-650 cm⁻¹ range of the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Quinoline Ring |

| 1620 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sharif.edu The spectrum of this compound is dominated by the chromophoric quinoline system. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region arising from π → π* and n → π* electronic transitions. researchgate.net

The intense absorption bands typically observed below 350 nm are attributed to π → π* transitions within the delocalized aromatic system of the quinoline ring. The presence of substituents, such as the bromine atom and the methanamine group, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λ_max_). A weaker, longer-wavelength absorption band, sometimes observed as a shoulder, can be assigned to the n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen heteroatom to an anti-bonding π* orbital. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Approximate λ_max_ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~230 - 250 | π → π* | Quinoline Ring |

| ~280 - 330 | π → π* | Quinoline Ring |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

Beyond the intramolecular structure, this technique provides crucial insights into the supramolecular assembly through the analysis of intermolecular interactions. nih.gov In the crystal lattice of this compound, several key interactions are expected to dictate the packing arrangement. The primary amine group is a potent hydrogen bond donor, likely forming N-H···N hydrogen bonds where the amine of one molecule interacts with the quinoline nitrogen of a neighboring molecule.

Furthermore, the planar quinoline rings are prone to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align in either a parallel-displaced or T-shaped arrangement. nih.gov These non-covalent forces, along with weaker C-H···π and halogen (C-Br···π) interactions, combine to form a stable and well-defined three-dimensional crystal structure.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (quinoline) | A strong directional interaction that often governs the primary structural motif. |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Attractive, non-covalent interactions between aromatic rings, contributing to crystal stability. |

Computational Chemistry and Theoretical Investigations of 7 Bromoquinolin 4 Yl Methanamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the study of (7-Bromoquinolin-4-yl)methanamine, DFT calculations provide fundamental insights into its molecular geometry, electronic properties, and reactivity.

Researchers have employed DFT methods, often with basis sets such as B3LYP/6-31G, to optimize the molecular geometry of this compound. These calculations reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.

Furthermore, DFT is utilized to determine crucial electronic properties that govern the molecule's behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals also provides valuable information about the regions of the molecule that are most likely to participate in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. For this compound, MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy (eV) | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results |

| HOMO-LUMO Gap (eV) | Data not available in search results |

| Dipole Moment (Debye) | Data not available in search results |

Molecular Dynamics Simulations in Exploring Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are instrumental in exploring the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

By simulating the motion of atoms and molecules over a specific period, MD can reveal the preferred conformations of this compound in different environments. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor's active site. The flexibility of the methanamine side chain attached to the quinoline (B57606) core is a key aspect that can be investigated through MD simulations.

MD simulations are also crucial for studying the stability of ligand-receptor complexes. By placing this compound in the binding site of a target protein and running a simulation, researchers can observe the dynamics of their interaction. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the molecule and the protein. Analysis of the simulation trajectory can also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantum Chemical Calculations for Reaction Mechanism Analysis

Quantum chemical calculations, which encompass a range of methods including DFT, are vital for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism for a given transformation. researchgate.net This is particularly useful in understanding the metabolic fate of the compound or in designing synthetic routes. For instance, quantum chemical calculations could be used to study the reactivity of the bromine atom on the quinoline ring or the nucleophilicity of the amine group in various chemical reactions. These theoretical predictions can guide experimental work, saving time and resources. researchgate.net

In Silico Docking and Ligand-Receptor Binding Mode Predictions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies can predict its binding mode and affinity to various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding free energy.

The results of docking studies can provide valuable hypotheses about the mechanism of action of this compound. For example, docking could reveal key amino acid residues in the receptor's binding pocket that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. This information is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Table 2: Predicted Binding Affinities of Quinoline Derivatives against Various Receptors from Docking Studies

| Compound Class | Receptor Target | Predicted Binding Affinity (kcal/mol) |

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 nih.gov |

| Quinoline-based compounds | Human kallikrein 7 | -5.4 to -6.6 |

Structure Activity Relationship Sar Studies of 7 Bromoquinolin 4 Yl Methanamine Analogues in Research Contexts

Systematic Structural Modifications and Their Influence on Observed Research Activities

Systematic structural modifications of the quinoline (B57606) scaffold are a cornerstone of SAR studies, aiming to understand how changes in molecular structure affect biological activity. The substitution patterns on the quinoline ring have been shown to be critical for the biological activities of its derivatives. nih.govacs.org

The position of substituents on the quinoline ring significantly impacts the observed research activities. For instance, in the context of antimalarial research, modifications to the side chain attached to the 4-aminoquinoline (B48711) core have been explored. Varying the length of the linker between the quinoline and other chemical moieties can influence activity, with both shorter and longer chains sometimes leading to retained or even improved potency against different strains. nih.gov

In other research areas, such as the development of kinase inhibitors, specific substitutions at various positions of the quinoline ring are crucial. For example, studies on 4-aminoquinolines as α2C-adrenoceptor antagonists revealed an absolute requirement for a substituent at the 3-position of the quinoline ring for high antagonist potency. acs.orgresearchgate.net Furthermore, the nature of the substituent at the 7-position of the quinoline ring has been shown to influence activity. For instance, in the study of harmine (B1663883) analogs, modifications at the 7-position were explored to assess their impact on DYRK1A inhibition. nih.gov While some substitutions were tolerated, others led to a loss of activity, highlighting the sensitivity of this position to structural changes. nih.gov

The introduction of different functional groups at various positions of the quinoline scaffold has been a common strategy. For example, the substitution of a fluorine atom at position 6 has been associated with enhanced antibacterial activity in certain quinolone series. slideshare.net Similarly, the presence of an amino group at position 5 can also contribute to antibacterial effects. slideshare.net

The following table summarizes the influence of systematic structural modifications on the research activities of quinoline analogues:

| Compound Class | Modification Strategy | Observed Influence on Research Activity | Research Context |

| 4-Aminoquinolines | Variation of side chain length at position 4 | Altered potency against different strains. nih.gov | Antimalarial |

| 4-Aminoquinolines | Substitution at position 3 | Essential for high antagonist potency. acs.orgresearchgate.net | α2C-Adrenoceptor Antagonism |

| Harmine Analogues | Modification at position 7 | Sensitive to structural changes, impacting kinase inhibition. nih.gov | DYRK1A Inhibition |

| Quinolones | Fluorine substitution at position 6 | Enhanced antibacterial activity. slideshare.net | Antibacterial |

| Quinolones | Amino substitution at position 5 | Contributes to antibacterial effects. slideshare.net | Antibacterial |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comwalisongo.ac.id This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. neliti.com

QSAR studies on quinoline derivatives have been conducted to predict various biological activities. neliti.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. walisongo.ac.id These descriptors can include electronic, steric, and lipophilic parameters.

For instance, a QSAR study on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified lipophilicity and cLogP as major contributors to their antifungal activity. neliti.com In another study on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds, descriptors such as dipole moment, atomic net charge, and energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO) were used to develop a predictive QSAR model. walisongo.ac.id

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. neliti.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. walisongo.ac.id

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. neliti.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity and can guide the design of new, more potent analogues. nih.gov

The table below presents examples of descriptors used in QSAR studies of quinoline derivatives:

| Descriptor Type | Examples | Research Context |

| Lipophilicity | cLogP | Antifungal Activity neliti.com |

| Electronic | Dipole moment, Atomic net charge, EHOMO, ELUMO | Antimalarial Activity walisongo.ac.id |

| Physicochemical | Hydration energy, Polarizability | Antimalarial Activity walisongo.ac.id |

| Topological | SAG, SAA | Antimalarial Activity walisongo.ac.id |

Computational Methods in SAR Analysis (e.g., Principal Component Analysis, Artificial Neural Networks)

In addition to traditional QSAR methods, more advanced computational techniques are increasingly being employed in the SAR analysis of quinoline derivatives. These methods can handle complex, non-linear relationships between structure and activity.

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. In the context of SAR, PCA can be used to identify the most important molecular descriptors that explain the variance in the biological activity of a set of compounds. researchgate.net

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. nih.govjournalspub.info ANNs are particularly well-suited for modeling complex, non-linear relationships and have been successfully applied to QSAR studies of quinoline derivatives. researchgate.netresearchgate.net ANNs can be trained on a dataset of known compounds and their activities to create a predictive model. nih.gov These models have shown good correlation between observed and predicted activities for various quinoline-based compounds. researchgate.netresearchgate.net

The use of ANNs in QSAR involves several steps, including the selection of appropriate descriptors, network architecture design, and training of the network. nih.govspringernature.com The predictive ability of the resulting ANN model is then rigorously evaluated. nih.gov

The following table highlights the application of these computational methods in quinoline SAR studies:

| Computational Method | Application in SAR Analysis | Key Advantages |

| Principal Component Analysis (PCA) | Dimensionality reduction of descriptor space, identification of key descriptors. researchgate.net | Simplifies complex datasets, helps visualize relationships between compounds. |

| Artificial Neural Networks (ANNs) | Modeling non-linear structure-activity relationships, predicting biological activity. researchgate.netnih.govresearchgate.net | Can capture complex patterns, often provides higher predictive accuracy than linear methods. researchgate.net |

Pharmacophore Elucidation and Design Principles for Quinoline Scaffolds

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net The elucidation of pharmacophores for quinoline scaffolds is a crucial step in rational drug design, as it provides a blueprint for the design of new, active compounds. nih.govresearchgate.net

Pharmacophore models for quinoline derivatives have been developed for various therapeutic targets. These models typically consist of a specific arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.net For example, molecular docking studies have suggested that the quinoline fragment can interact with the peripheral anionic site of acetylcholinesterase through π-π stacking interactions, a key feature in the design of anti-Alzheimer's agents. researchgate.net

Design principles for quinoline scaffolds often involve the strategic placement of substituents to optimize interactions with the target protein. For instance, in the design of c-Met inhibitors, SAR studies have identified the 4-phenoxyquinoline moiety and a connected aromatic group as essential pharmacophoric elements. nih.gov

The process of pharmacophore elucidation often involves the alignment of a set of active molecules and the identification of common structural features. Computational tools are frequently used to generate and validate these models. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel molecules with improved activity. mdpi.com

The table below lists key pharmacophoric features and design principles for quinoline scaffolds in different research areas:

| Research Area | Key Pharmacophoric Features | Design Principles |

| Anti-Alzheimer's Agents | π-π stacking interactions of the quinoline ring. researchgate.net | Optimization of interactions with the peripheral anionic site of acetylcholinesterase. researchgate.net |

| c-Met Inhibitors | 4-Phenoxyquinoline moiety, connected aromatic group. nih.gov | Maintaining a specific distance and linker characteristics between pharmacophoric elements. nih.gov |

| General Drug Design | Functionalization at various ring positions. frontiersin.orgnih.gov | Introduction of moieties with desired pharmacophore characteristics to create hybrid molecules with potentially enhanced activity. frontiersin.org |

Research Applications and Functional Probes Derived from 7 Bromoquinolin 4 Yl Methanamine

Utilization as a Key Intermediate for Rational Design of Chemical Probes and Derivatives

(7-Bromoquinolin-4-yl)methanamine is a valuable starting material for the rational design of sophisticated chemical probes and a diverse range of derivatives. Its utility stems from the presence of two key functional groups: the bromo substituent on the quinoline (B57606) ring and the primary amine of the methanamine moiety. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide variety of substituents at the 7-position of the quinoline core. This enables the systematic modification of the molecule's steric and electronic properties to probe interactions with biological targets.

The primary amine group provides a convenient point for derivatization through reactions like acylation, alkylation, and reductive amination. This allows for the attachment of different pharmacophores, linkers, or reporter groups, facilitating the development of targeted probes. For instance, the amine can be functionalized to introduce moieties that enhance solubility, modulate lipophilicity, or incorporate fluorescent tags for imaging studies. The strategic combination of modifications at both the 7-position and the 4-methanamine group allows for a high degree of structural diversity, which is essential for fine-tuning the biological activity and selectivity of the resulting compounds.

Development of Chemical Compound Libraries for High-Throughput Research Screening

The versatility of this compound as a synthetic intermediate makes it an ideal scaffold for the construction of chemical compound libraries for high-throughput screening (HTS). nih.gov HTS is a powerful tool in drug discovery that allows for the rapid screening of thousands of compounds to identify potential hits with desired biological activity. nih.gov By systematically varying the substituents at the 7-position and the 4-methanamine group, large and diverse libraries of quinoline derivatives can be generated.

These libraries can be designed to explore specific biological targets or to cover a broad range of chemical space. For example, a library could be constructed by reacting this compound with a diverse set of carboxylic acids to generate a library of amides, or with various boronic acids to create a library of 7-aryl substituted quinolines. The resulting compounds can then be screened in HTS assays to identify novel inhibitors of enzymes, modulators of receptors, or compounds with specific phenotypic effects on cells. The development of such libraries from this compound significantly accelerates the initial stages of drug discovery by providing a rich source of diverse chemical matter for biological evaluation. nih.gov

Exploration of this compound Derivatives in Target-Specific Research

The rational design and synthesis of derivatives based on the this compound scaffold have led to the exploration of their activity against specific biological targets, including topoisomerase I and the 5-HT3 receptor.

Topoisomerase I Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. researchgate.netnih.gov Several quinoline-based compounds have been shown to inhibit topoisomerase I, and derivatives of this compound are being investigated for this purpose. researchgate.netnih.gov The planar quinoline ring can intercalate between DNA base pairs, while substituents at various positions can interact with the enzyme-DNA complex, stabilizing the cleaved state and leading to cell death. nih.govnih.gov For instance, studies on related bromo- and cyano-substituted 8-hydroxyquinolines have demonstrated the ability to inhibit human DNA topoisomerase I. nih.gov The bromine atom at the 7-position of this compound can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with the topoisomerase I-DNA complex. nih.govnih.gov Further derivatization of the aminomethyl group can introduce additional binding interactions, leading to more potent and selective inhibitors. nih.govnih.gov

5-HT3 Receptor Ligand Studies

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used to treat nausea and vomiting. nih.gov Quinoline derivatives have been explored as potential 5-HT3 receptor ligands. nih.gov Research has shown that the quinoline scaffold can serve as a template for designing new 5-HT3 receptor antagonists. nih.gov While direct studies on this compound derivatives as 5-HT3 ligands are not extensively documented in the provided results, the structural features of this compound make it a plausible starting point for such investigations. The aromatic quinoline core and the basic aminomethyl group are functionalities often found in 5-HT3 receptor ligands. The bromine atom could be used as a handle to introduce substituents that mimic the interactions of known 5-HT3 antagonists. nih.gov

Antimicrobial Research Applications of Brominated Quinoline Systems

Brominated quinoline systems have garnered significant attention in the field of antimicrobial research due to their potential to combat a wide range of pathogenic microorganisms. The incorporation of bromine into the quinoline scaffold can enhance the antimicrobial activity of the parent compound. nuph.edu.uaresearchgate.net

Studies have shown that various brominated quinoline derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For example, certain sulfur-containing quinolinium salts with thiobenzyl and thiobenzoyl substitutions have demonstrated potent antibacterial effects. researchgate.net The mechanism of action of quinolone antibiotics often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.govresearchgate.net The bromine atom can modulate the electronic and hydrophobic properties of the quinoline ring, potentially leading to improved binding to these bacterial enzymes. researchgate.net

Furthermore, research into 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety has highlighted their efficacy against urinary tract infection-causing pathogens. nih.gov While not directly this compound, this demonstrates the potential for functionalization at the 7-position of the quinoline ring to yield potent antimicrobial agents. The aminomethyl group of this compound offers a site for introducing various pharmacophores, which could lead to the development of novel brominated quinoline-based antimicrobials with improved efficacy and a broader spectrum of activity. nih.gov

Exploration in Anticancer Research Modalities

The quinoline core is a well-established scaffold in the design of anticancer agents, and brominated quinolines have shown particular promise in this area. nih.govmdpi.com The introduction of bromine atoms can enhance the cytotoxic effects of quinoline derivatives against various cancer cell lines. researchgate.net

Research has demonstrated that highly brominated quinolines can exhibit significant antiproliferative activity. nih.govnih.gov For instance, novel brominated methoxyquinolines and nitrated bromoquinolines have shown inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.govnih.gov The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. rsc.org

The bromine atom in this compound can contribute to the anticancer activity by influencing the molecule's ability to interact with biological targets such as DNA or key enzymes involved in cancer progression. nih.govresearchgate.net Furthermore, the aminomethyl group provides a versatile handle for the attachment of other anticancer pharmacophores, potentially leading to hybrid molecules with enhanced potency and selectivity. nih.gov The exploration of this compound and its derivatives in anticancer research represents a promising avenue for the development of new therapeutic agents. researchgate.netmdpi.com

Future Perspectives and Emerging Research Directions

The quinoline (B57606) scaffold remains a cornerstone in medicinal chemistry and materials science, and the specific functionalization present in (7-Bromoquinolin-4-yl)methanamine offers a unique platform for future innovation. Emerging research is poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this compound and its derivatives. The following sections explore key future trends, from the integration of artificial intelligence in research to the development of sustainable synthetic routes and the exploration of novel biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (7-Bromoquinolin-4-yl)methanamine, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves bromination of quinoline derivatives followed by functionalization of the 4-position with a methanamine group. Key steps include:

- Bromination optimization : Temperature control (e.g., 0–5°C) to avoid over-bromination and byproduct formation.

- Amine coupling : Use of protecting groups (e.g., Boc) to prevent side reactions during nucleophilic substitution.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR : and NMR to verify bromine substitution at C7 and methanamine at C4.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H] at m/z 253.03).

- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (if crystallized) .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound derivatives across different studies?

- Methodology :

- Assay standardization : Compare variables like cell line viability assays (e.g., MTT vs. ATP-based luminescence) and buffer conditions (pH, serum content) .

- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify outliers .

- Controlled replication : Repeat experiments under harmonized protocols, ensuring compound purity (>95% by HPLC) and batch consistency .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Approach :

- DFT calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinoline ring .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .

- Validation : Cross-reference computational predictions with experimental kinetics (e.g., ) from stopped-flow spectroscopy .

Q. What methodologies are effective in tracing bromine loss during derivatization reactions of this compound?

- Techniques :

- Isotopic labeling : Use -enriched starting material to track bromine retention via ICP-MS .

- HPLC-MS/MS : Monitor debromination byproducts (e.g., quinolin-4-yl-methanamine) with a triple quadrupole MS detector .

- Kinetic profiling : Compare reaction rates under inert (N) vs. aerobic conditions to assess oxidative debromination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.